molecular formula C21H15ClN2O2 B11458853 3-(4-chlorophenyl)-N-(3-methylphenyl)-2,1-benzoxazole-5-carboxamide

3-(4-chlorophenyl)-N-(3-methylphenyl)-2,1-benzoxazole-5-carboxamide

Cat. No.: B11458853
M. Wt: 362.8 g/mol
InChI Key: PBGHQXBQXJMZEY-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-N-(3-methylphenyl)-2,1-benzoxazole-5-carboxamide is an organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxazole core, which is a fused heterocyclic structure containing both benzene and oxazole rings. The presence of chlorophenyl and methylphenyl groups further enhances its chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-(3-methylphenyl)-2,1-benzoxazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzoxazole Core: The initial step involves the cyclization of an appropriate ortho-aminophenol with a carboxylic acid derivative to form the benzoxazole ring.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through a reaction between the benzoxazole derivative and an amine, typically under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-N-(3-methylphenyl)-2,1-benzoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may involve reagents such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazole oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(4-chlorophenyl)-N-(3-methylphenyl)-2,1-benzoxazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure and potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-(3-methylphenyl)-2,1-benzoxazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism can vary depending on the application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-N-(4-methylphenyl)-2,1-benzoxazole-5-carboxamide
  • 3-(4-chlorophenyl)-N-(2-methylphenyl)-2,1-benzoxazole-5-carboxamide
  • 3-(4-chlorophenyl)-N-(3-methoxyphenyl)-2,1-benzoxazole-5-carboxamide

Uniqueness

Compared to similar compounds, 3-(4-chlorophenyl)-N-(3-methylphenyl)-2,1-benzoxazole-5-carboxamide may exhibit unique properties due to the specific positioning of the methyl and chlorophenyl groups

Properties

Molecular Formula

C21H15ClN2O2

Molecular Weight

362.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-(3-methylphenyl)-2,1-benzoxazole-5-carboxamide

InChI

InChI=1S/C21H15ClN2O2/c1-13-3-2-4-17(11-13)23-21(25)15-7-10-19-18(12-15)20(26-24-19)14-5-8-16(22)9-6-14/h2-12H,1H3,(H,23,25)

InChI Key

PBGHQXBQXJMZEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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